molecular formula C19H20OSi B11836466 ((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane CAS No. 83291-47-8

((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane

Cat. No.: B11836466
CAS No.: 83291-47-8
M. Wt: 292.4 g/mol
InChI Key: BEWALQUFYITCQG-UHFFFAOYSA-N
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Description

((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane is a chemical compound with the molecular formula C19H20OSi It is known for its unique structure, which includes a fluoranthene moiety linked to a trimethylsilane group via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane typically involves the reaction of 2,3-dihydrofluoranthene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

2,3-Dihydrofluoranthene+Trimethylsilyl chlorideBaseThis compound\text{2,3-Dihydrofluoranthene} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} 2,3-Dihydrofluoranthene+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluoranthene derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluoranthene derivatives, while reduction can produce dihydrofluoranthene compounds.

Scientific Research Applications

Chemistry

In chemistry, ((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane is used as a precursor for the synthesis of various fluoranthene derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and the development of bioactive molecules. Its unique structure allows for the exploration of new biochemical pathways and molecular targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Research is ongoing to explore its use in drug development and the treatment of various diseases.

Industry

Industrially, the compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.

Mechanism of Action

The mechanism of action of ((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors to modulate their activity. The fluoranthene moiety plays a crucial role in these interactions, while the trimethylsilyl group influences the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydro-1-naphthyloxy)trimethylsilane
  • (2,3-Dihydro-1-anthracenyloxy)trimethylsilane
  • (2,3-Dihydro-1-phenanthryloxy)trimethylsilane

Uniqueness

((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane is unique due to its specific fluoranthene structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable for specialized applications in research and industry.

Properties

CAS No.

83291-47-8

Molecular Formula

C19H20OSi

Molecular Weight

292.4 g/mol

IUPAC Name

2,3-dihydrofluoranthen-1-yloxy(trimethyl)silane

InChI

InChI=1S/C19H20OSi/c1-21(2,3)20-17-12-11-13-7-6-10-15-14-8-4-5-9-16(14)19(17)18(13)15/h4-10H,11-12H2,1-3H3

InChI Key

BEWALQUFYITCQG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C2C3=CC=CC=C3C4=CC=CC(=C42)CC1

Origin of Product

United States

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